![molecular formula C20H19ClN2O2S2 B2667328 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1795450-08-6](/img/structure/B2667328.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazole derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the reaction of anthranilic acid with 2-aminophenol in polyphosphoric acid . Substituted chloroacetanilides can be synthesized by the reaction of substituted anilines with chloroacetyl chloride .
Scientific Research Applications
Synthesis and Reactivity
- The study of the synthesis and reactivity of heterocyclic compounds, such as benzo[b]thiophenes and their derivatives, has revealed methods for functionalization through nucleophilic addition under various conditions, providing a pathway for the creation of novel compounds with potential applications in scientific research (Pouzet et al., 1998).
Applications in Material Science
- Research on heterocyclic compounds containing benzoxazole and thiazole units has demonstrated their utility in material science, such as in the development of UV filters and stabilizers. These compounds have been found in environmental samples, highlighting their widespread use and potential environmental impact (Zhang et al., 2011).
Antimicrobial and Antitumor Activity
- Several studies have synthesized and evaluated the antimicrobial and antitumor activities of benzothiazole derivatives. Compounds designed with benzo[d]oxazolylthio groups have shown potential as antimicrobial and antitumor agents, indicating their significance in medical and pharmaceutical research (Venugopal et al., 2020).
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S2/c21-15-6-2-1-5-14(15)18-9-10-23(11-12-26-18)19(24)13-27-20-22-16-7-3-4-8-17(16)25-20/h1-8,18H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHKCSYIPXHPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667245.png)
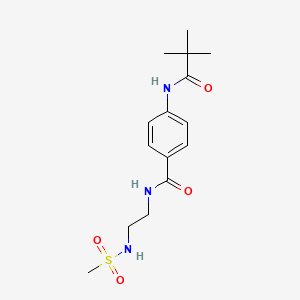
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2667249.png)
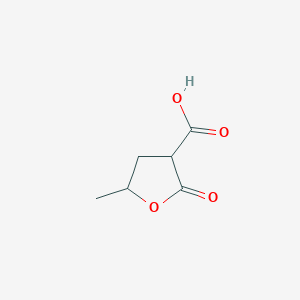

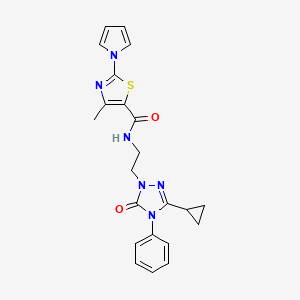
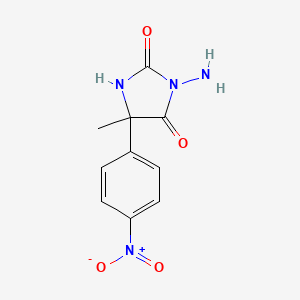

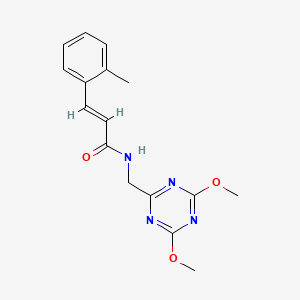
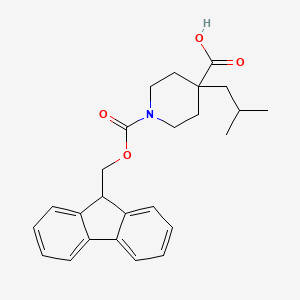
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2667261.png)
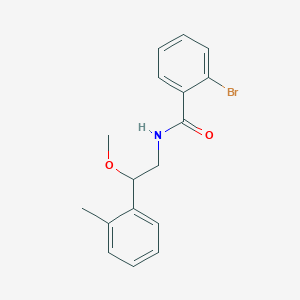
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide](/img/structure/B2667265.png)